molecular formula C12H20F3NO3 B13797928 hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate

hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate

Cat. No.: B13797928
M. Wt: 283.29 g/mol
InChI Key: FHDWVJQWYXIEGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate typically involves the reaction of hexan-2-ol with 3-[(2,2,2-trifluoroacetyl)amino]butanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-70°C and using an appropriate solvent such as distilled water .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate is unique due to its specific combination of a hexyl group and a trifluoroacetyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20F3NO3

Molecular Weight

283.29 g/mol

IUPAC Name

hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C12H20F3NO3/c1-4-5-6-9(3)19-10(17)7-8(2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18)

InChI Key

FHDWVJQWYXIEGU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC(=O)CC(C)NC(=O)C(F)(F)F

Origin of Product

United States

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